Senaparib

Descripción general

Descripción

Senaparib es un novedoso inhibidor de la poli (adenosín difosfato-ribosa) polimerasa 1/2 que ha demostrado una significativa actividad antitumoral en estudios preclínicos y clínicos. Se utiliza principalmente en el tratamiento del cáncer de ovario avanzado y otros tumores sólidos .

Aplicaciones Científicas De Investigación

Senaparib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar los mecanismos de inhibición de la poli (adenosín difosfato-ribosa) polimerasa.

Biología: Se investiga su papel en la reparación del daño del ADN y la regulación del ciclo celular.

Medicina: Se utiliza principalmente en el tratamiento del cáncer de ovario avanzado y otros tumores sólidos. .

Industria: Se utiliza en el desarrollo de nuevas terapias contra el cáncer y como compuesto de referencia en la investigación farmacéutica

Mecanismo De Acción

Senaparib ejerce sus efectos inhibiendo la actividad de las enzimas poli (adenosín difosfato-ribosa) polimerasa 1 y 2. Estas enzimas están involucradas en la reparación de roturas de cadena sencilla del ADN. Al inhibir estas enzimas, this compound previene la reparación del daño del ADN, lo que lleva a la acumulación de roturas del ADN y, en última instancia, a la muerte celular. Este mecanismo es particularmente eficaz en tumores con deficiencia de recombinación homóloga, como aquellos con mutaciones BRCA1/2 .

Direcciones Futuras

Senaparib has shown promising results in clinical trials. In a Phase III FLAMES study, this compound significantly enhanced progression-free survival (PFS) compared to placebo, regardless of whether patients had a BRCA mutation status . These results mark a significant step forward in offering improved prospects for patients facing this challenging condition, with the potential for broader treatment applicability .

Análisis Bioquímico

Biochemical Properties

Senaparib plays a crucial role in inhibiting the enzymatic activity of PARP1 and PARP2, which are involved in DNA damage repair. By inhibiting these enzymes, this compound prevents the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and ultimately cell death . This compound interacts with the PARP1 and PARP2 enzymes by binding to their catalytic domains, thereby blocking their activity .

Cellular Effects

This compound has profound effects on various types of cells, particularly cancer cells with BRCA1 and BRCA2 mutations. It induces cell death by trapping PARP1 on DNA at sites of damage, leading to the stalling of replication forks and the formation of double-strand breaks . This results in the activation of cell death pathways and the inhibition of cell proliferation . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the DNA repair process .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PARP1 and PARP2 enzymatic activities. This compound binds to the catalytic domains of these enzymes, preventing them from catalyzing the poly (ADP-ribosyl)ation (PARylation) of target proteins . This inhibition leads to the accumulation of DNA damage, the stalling of replication forks, and the formation of double-strand breaks . The trapped PARP1 enzyme on DNA further exacerbates the DNA damage, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and maintains its activity over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained inhibition of PARP1 and PARP2 activity, leading to prolonged DNA damage and cell death .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits PARP1 and PARP2 activity, leading to significant antitumor effects . At higher doses, toxic or adverse effects have been observed, including hematological toxicities such as anemia, thrombocytopenia, and neutropenia . These findings highlight the importance of optimizing the dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA damage repair. It interacts with enzymes and cofactors involved in the PARylation process, including PARP1 and PARP2 . By inhibiting these enzymes, this compound disrupts the normal metabolic flux and leads to the accumulation of DNA damage . This disruption affects the overall metabolic balance within the cell, contributing to its antitumor effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via passive diffusion and is distributed throughout the cytoplasm and nucleus . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation within the cell . This distribution is crucial for its effectiveness in inhibiting PARP1 and PARP2 activity .

Subcellular Localization

This compound is primarily localized in the nucleus, where it exerts its inhibitory effects on PARP1 and PARP2 . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation in the nucleus . This localization is essential for its role in disrupting DNA repair processes and inducing cell death .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para senaparib implican varios pasos. La ruta sintética exacta es propietaria, pero normalmente implica el uso de varios reactivos orgánicos y catalizadores para lograr la estructura química deseada. Los métodos de producción industrial para this compound están diseñados para garantizar una alta pureza y rendimiento, a menudo involucrando técnicas avanzadas de purificación y estrictas medidas de control de calidad .

Análisis De Reacciones Químicas

Senaparib sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

Senaparib se compara con otros inhibidores de la poli (adenosín difosfato-ribosa) polimerasa como olaparib, niraparib y rucaparib. Si bien todos estos compuestos comparten un mecanismo de acción similar, this compound ha mostrado una mayor potencia y selectividad en estudios preclínicos. También se asocia con una menor probabilidad de eventos adversos relacionados con el fuera de objetivo .

Compuestos Similares

- Olaparib

- Niraparib

- Rucaparib

La singularidad de this compound radica en su alta potencia, selectividad y prometedores resultados de ensayos clínicos, lo que lo convierte en una valiosa adición al arsenal de terapias contra el cáncer .

Propiedades

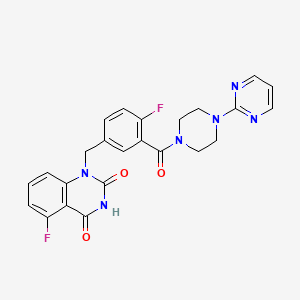

IUPAC Name |

5-fluoro-1-[[4-fluoro-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F2N6O3/c25-17-6-5-15(14-32-19-4-1-3-18(26)20(19)21(33)29-24(32)35)13-16(17)22(34)30-9-11-31(12-10-30)23-27-7-2-8-28-23/h1-8,13H,9-12,14H2,(H,29,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTUJTGLLREMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C=CC(=C3)CN4C5=C(C(=CC=C5)F)C(=O)NC4=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401682-78-7 | |

| Record name | Senaparib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401682787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senaparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SENAPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNZ4OP95CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

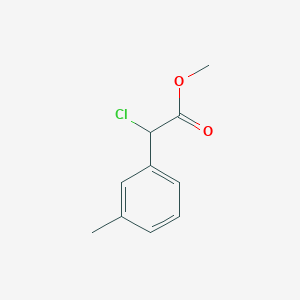

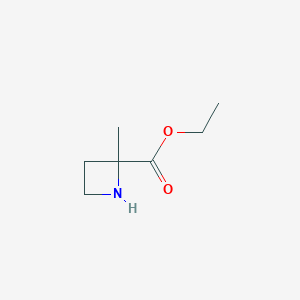

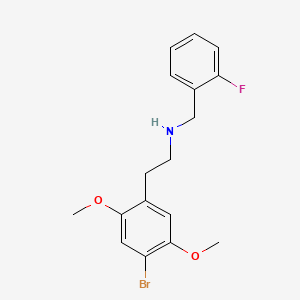

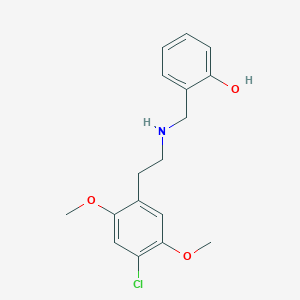

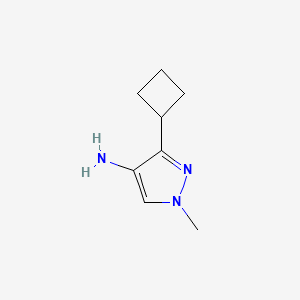

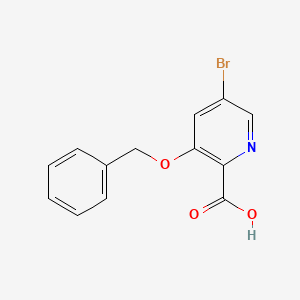

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

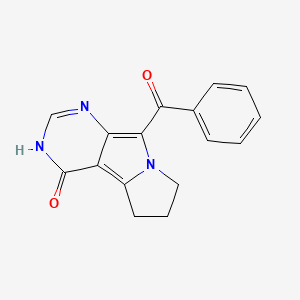

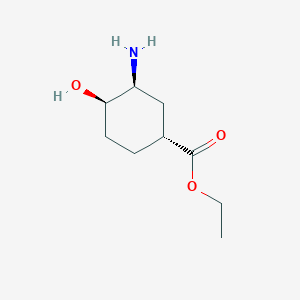

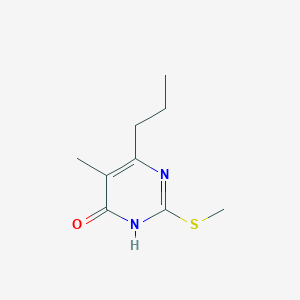

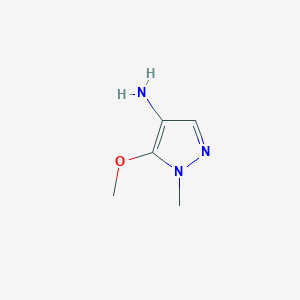

Feasible Synthetic Routes

A: Senaparib (also known as IMP4297) is a potent, selective poly(ADP-ribose) polymerase 1/2 (PARP1/2) inhibitor [, , , ]. PARP enzymes play a crucial role in DNA repair, particularly in the repair of single-strand breaks. By inhibiting PARP1/2, this compound prevents DNA repair, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with pre-existing deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations [, , , ].

A: While the exact molecular formula, weight, and spectroscopic data are not explicitly mentioned in the provided abstracts, they indicate that this compound possesses a "novel chemical structure" [] compared to other PARP inhibitors. More detailed structural information may be available in the full research articles or patents related to this compound.

A: Research has investigated the impact of food on this compound's pharmacokinetic profile in healthy Chinese subjects []. While specific details on stability and formulation strategies are not provided in the abstracts, they highlight that this compound is administered orally [, , , , ] suggesting development efforts to ensure suitable stability and bioavailability.

A: Research indicates that this compound exhibits dose-proportional exposure at lower doses (2-80 mg), with absorption reaching saturation at higher doses (80-120 mg) []. The drug demonstrates minimal accumulation after repeated daily administration []. A drug-drug interaction study in healthy volunteers revealed that itraconazole (a potent CYP3A4 inhibitor) significantly increased this compound exposure, while rifampicin (a CYP3A4 inducer) decreased its exposure []. These findings suggest that this compound is metabolized by CYP3A4, and dosage adjustments may be needed when co-administered with strong CYP3A4 inhibitors or inducers.

A: this compound has demonstrated promising antitumor activity in both preclinical and clinical studies [, , , , , , , , , , ]. In preclinical models, this compound exhibited a wide therapeutic window and synergistic antitumor effects when combined with temozolomide [, ]. In clinical trials involving patients with advanced solid tumors, this compound demonstrated promising antitumor activity, particularly in individuals with BRCA1/2 mutations [, , , , , , , ]. Ongoing phase III trials are evaluating its efficacy as maintenance therapy in advanced ovarian cancer [, , , , ] and in combination with temozolomide for various advanced solid tumors, including small cell lung cancer [, , ].

ANone: While the provided abstracts don't specify resistance mechanisms for this compound, resistance to PARP inhibitors is an active area of research. Potential mechanisms may involve restoration of homologous recombination repair, upregulation of drug efflux pumps, or alterations in PARP enzyme structure.

A: Clinical trials indicate that this compound is generally well-tolerated [, , ]. Common adverse events include anemia, decreased white blood cell and platelet counts, and asthenia []. One dose-limiting toxicity (Grade 4 thrombocytopenia) was observed in a phase Ib/II trial []. No treatment-related deaths were reported in the available data [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.